molecular formula C10H11FO3 B13624596 3-(3-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid

3-(3-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13624596
M. Wt: 198.19 g/mol
InChI Key: KRINWEKSFMNDGO-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It features a fluoro-substituted aromatic ring and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-methylphenylboronic acid.

    Reaction with Glycidol: The boronic acid is reacted with glycidol under basic conditions to form the corresponding hydroxypropanoic acid derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.

    Reduction: Regeneration of the hydroxypropanoic acid derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the fluoro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a hydroxy group and a fluoro-substituted aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11FO3/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

KRINWEKSFMNDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)O)F

Origin of Product

United States

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